6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the broader class of quinolones, which are widely recognized for their antimicrobial properties and are used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of catalysts such as PPh3. Another method includes the hydroamination of aromatic amines followed by intramolecular Friedel–Crafts reaction .
Industrial Production Methods: Industrial production often employs scalable and efficient methodologies, such as the use of Pd-catalyzed Buchwald–Hartwig amination or enaminone-directed C–H amidation. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA replication and transcription, leading to bacterial cell death. Additionally, it exhibits endothelin receptor antagonist activity, which contributes to its therapeutic effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Exhibits potent antiproliferative activity against cancer cells.
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: Used in various pharmaceutical applications .
Uniqueness: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid stands out due to its unique combination of acetamido and carboxylic acid functional groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-acetamido-4-oxo-1H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6(15)13-7-2-3-9-8(4-7)11(16)5-10(14-9)12(17)18/h2-5H,1H3,(H,13,15)(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOWMAQQPFCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186039 | |
Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929028-76-2 | |
Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929028-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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